molecular formula C10H11FO2 B1390725 3-(3-Fluoro-2-methylphenyl)propanoic acid CAS No. 377083-80-2

3-(3-Fluoro-2-methylphenyl)propanoic acid

Cat. No.: B1390725
CAS No.: 377083-80-2
M. Wt: 182.19 g/mol
InChI Key: ASZYDQYGUZNHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)propanoic acid is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 3-(3-Fluoro-2-methylphenyl)propionic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

, such as “3-(3-Fluoro-2-methylphenyl)propionic acid”, are a broad class of organic compounds that contain a carboxyl group (-COOH). They are commonly found in nature and are involved in many biological processes. For example, many amino acids, fatty acids, and metabolic intermediates are carboxylic acids .

In general, carboxylic acids can participate in a variety of biochemical reactions. They can act as acid donors in acid-base reactions, forming a carboxylate anion and releasing a proton. They can also participate in condensation reactions , forming esters, amides, and other types of compounds .

The pharmacokinetics of carboxylic acids can vary widely depending on their specific structures. Some carboxylic acids are readily absorbed in the gastrointestinal tract, while others may require active transport. Once absorbed, they can be distributed throughout the body, often binding to plasma proteins. They are typically metabolized in the liver, often through reactions involving the carboxyl group, and excreted in the urine .

The action environment can significantly influence the activity and stability of carboxylic acids. Factors such as pH, temperature, and the presence of other compounds can affect their reactivity and the types of reactions they participate in .

Preparation Methods

The synthesis of 3-(3-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 3-fluoro-2-methylbenzene with propionic acid under specific conditions. The reaction conditions and catalysts used can vary, but the process generally requires controlled temperatures and the presence of a suitable solvent .

Chemical Reactions Analysis

3-(3-Fluoro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(3-Fluoro-2-methylphenyl)propanoic acid can be compared with other similar compounds like:

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZYDQYGUZNHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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